An In-depth Technical Guide to the Chemical Properties and Structure of 4-Bromoquinolin-7-ol and Its Isomers
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Bromoquinolin-7-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of bromoquinolinol isomers, with a primary focus on assembling available data relevant to the 4-Bromoquinolin-7-ol scaffold. Due to the limited availability of specific experimental data for 4-Bromoquinolin-7-ol, this document compiles and presents information on closely related isomers, including 4-bromoquinolin-3-ol, 7-bromoquinolin-4-ol, and 6-bromoquinolin-4-ol. This comparative approach offers valuable insights into the expected characteristics of 4-Bromoquinolin-7-ol. The guide includes detailed tables of chemical and physical properties, experimental protocols for synthesis and characterization, and visualizations of molecular structures and analytical workflows.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom and a hydroxyl group to the quinoline core, as in 4-Bromoquinolin-7-ol, is anticipated to significantly influence its physicochemical properties and biological efficacy. The bromine substituent can enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group can participate in hydrogen bonding, crucial for target binding.[2] This guide aims to provide a detailed technical resource on the chemical properties and structure of this class of compounds to support further research and drug development efforts.
Chemical Structure and Identification
The fundamental structure of these compounds consists of a quinoline ring system substituted with one bromine atom and one hydroxyl group. The precise positioning of these substituents defines the specific isomer and significantly impacts its chemical and biological properties.
Table 1: Structural and Identification Data for Bromoquinolinol Isomers
| Property | 4-Bromoquinolin-3-ol | 7-Bromoquinolin-4-ol | 6-Bromoquinolin-4-ol | 4-Bromoquinoline |
| IUPAC Name | 4-bromoquinolin-3-ol[2] | 7-bromo-1H-quinolin-4-one[3] | 6-Bromoquinolin-4-ol[4] | 4-Bromoquinoline |
| Molecular Formula | C₉H₆BrNO[2] | C₉H₆BrNO[3] | C₉H₆BrNO[4] | C₉H₆BrN[5] |
| Molecular Weight | 224.05 g/mol [2] | 224.05 g/mol [3][6] | 224.05 g/mol [4] | 208.05 g/mol [5] |
| CAS Number | 32435-61-3[2] | 82121-06-0[3][6] | 145369-94-4[4] | 3964-04-3[5] |
| SMILES String | C1=CC=C2C(=C1)C(=C(C=N2)O)Br[2] | C1=CC2=C(C=C1Br)NC=CC2=O[7] | BrC1=CC=C2NC=CC(=O)C2=C1[4] | Brc1ccnc2ccccc12[5] |
| InChI Key | BJEMWAKSVKPWBC-UHFFFAOYSA-N[2] | GGCBEWNXEGDQAP-UHFFFAOYSA-N[3][6] | XKLBNOHKHRAXKK-UHFFFAOYSA-N[4] | SUXIPCHEUMEUSV-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physical and chemical properties of bromoquinolinols are critical for their handling, formulation, and biological activity. The following table summarizes the available data for relevant isomers.
Table 2: Physicochemical Properties of Bromoquinolinol Isomers
| Property | 7-Bromoquinolin-4-ol | 6-Bromoquinolin-4-ol | 4-Bromoquinoline |
| Melting Point | 279-281 °C[6][8] | 283 °C (lit.)[4] | 29-34 °C[5] |
| Boiling Point | 370.7 ± 22.0 °C (Predicted)[6][8] | 321.7 °C at 760 mmHg | >110 °C (Flash Point)[5] |
| pKa | 3.83 ± 0.40 (Predicted)[6][8] | ||
| Form | Solid[8] | Solid[5] | |
| Color | Brown[8] |
Experimental Protocols
Synthesis of Bromoquinolines
A common route for the synthesis of bromoquinolines involves the bromination of a hydroxyquinoline precursor. The following is a representative protocol for the synthesis of 7-bromoquinolin-8-ol, which can be adapted for other isomers.[9]
Materials:
-
Quinolin-8-ol
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Water
-
Hexane
-
Diethyl ether
Procedure:
-
Dissolve quinolin-8-ol (1 mmol) in chloroform (10 mL) in a round-bottom flask.[9]
-
Cool the stirred solution to 0 °C.[9]
-
Add N-bromosuccinimide (1 mmol) portion-wise to the solution.[9]
-
Slowly raise the temperature to 40 °C and continue stirring for 18 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane (1:9) eluent.[9]
-
Upon completion, evaporate the solvent under vacuum.[9]
-
Wash the crude product with water, followed by hexane and diethyl ether to yield the purified 7-bromoquinolin-8-ol.[9]
General Workflow for Synthesis and Characterization
The synthesis and characterization of a novel bromoquinolinol compound would typically follow a structured workflow to ensure purity and confirm its identity.
Caption: Synthesis and Characterization Workflow.
Spectroscopic Analysis
Structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. Chemical shifts and coupling constants provide information about the connectivity of atoms and the substitution pattern on the quinoline ring.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and C=C and C=N stretching vibrations of the quinoline ring.[10]
Biological Activity and Potential Applications
While specific biological data for 4-Bromoquinolin-7-ol is not available, quinoline derivatives are known to possess a wide range of pharmacological activities. For instance, 7-bromoquinolin-4-ol acts as a reagent in the synthesis of quinoline Schiff bases which have shown antibacterial activity.[6][8] Furthermore, various brominated quinoline derivatives have been investigated for their antiproliferative activities against cancer cell lines.[11]
Logical Flow for Biological Activity Screening
A typical screening cascade for a novel compound like 4-Bromoquinolin-7-ol would involve a series of in vitro and potentially in vivo assays to determine its biological profile.
Caption: Biological Activity Screening Workflow.
Conclusion
This technical guide has consolidated the available chemical and structural information for bromoquinolinol isomers to serve as a valuable resource for researchers interested in 4-Bromoquinolin-7-ol. While direct experimental data for this specific isomer is limited, the comparative data from related compounds provide a strong foundation for predicting its properties and guiding future research. The provided experimental frameworks for synthesis and characterization, along with the logical workflows for biological screening, offer a clear path for the investigation of this and other novel quinoline derivatives in the pursuit of new therapeutic agents. Further experimental work is necessary to fully elucidate the specific properties and potential of 4-Bromoquinolin-7-ol.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 3. 7-Bromoquinolin-4-ol | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 5. 4-溴喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]
- 7. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-BROMO-4-HYDROXYQUINOLINE CAS#: 82121-06-0 [m.chemicalbook.com]
- 9. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 10. Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. [askfilo.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
